molecular formula C22H14F3N3O2 B2693554 N-[(3,5-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide CAS No. 1251683-46-1

N-[(3,5-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide

Cat. No.: B2693554
CAS No.: 1251683-46-1
M. Wt: 409.368
InChI Key: KFMSHPDKJIOVNY-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes multiple fluorine atoms and a cinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorinated benzaldehyde and cinnoline derivatives. The key steps often include:

    Condensation Reactions: Combining the fluorinated benzaldehyde with a suitable amine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the cinnoline core.

    Functional Group Modifications: Introduction of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
  • Fumaric acid, monoamide, N-methyl-N-phenyl-, 3,5-difluorophenyl ester

Uniqueness

N-[(3,5-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxamide is unique due to its specific combination of fluorinated aromatic rings and a cinnoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-(4-fluorophenyl)-4-oxocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O2/c23-14-5-7-17(8-6-14)28-19-4-2-1-3-18(19)21(29)20(27-28)22(30)26-12-13-9-15(24)11-16(25)10-13/h1-11H,12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMSHPDKJIOVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2C3=CC=C(C=C3)F)C(=O)NCC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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